molecular formula C9H11BrN2S B14906810 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile

Cat. No.: B14906810
M. Wt: 259.17 g/mol
InChI Key: UGXVMHBCVJZFRU-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is an organic compound with the molecular formula C9H11BrN2S. This compound is characterized by the presence of a bromothiophene ring, an ethylamino group, and an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)acetonitrile
  • N-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide
  • Methyl 2-(5-bromothiophen-2-yl)acetate

Uniqueness

2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl-ethylamino]acetonitrile

InChI

InChI=1S/C9H11BrN2S/c1-2-12(6-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3

InChI Key

UGXVMHBCVJZFRU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)CC1=CC=C(S1)Br

Origin of Product

United States

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